molecular formula C12H19FO2Si B2498343 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS No. 186584-62-3

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Cat. No.: B2498343
CAS No.: 186584-62-3
M. Wt: 242.365
InChI Key: LASWNLPFHFTONC-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenol (CAS 186584-62-3) is a fluorinated phenolic compound featuring a tert-butyldimethylsilyl (TBS) protecting group. With the molecular formula C12H19FO2Si and a molecular weight of 242.37 g/mol, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The TBS group protects the phenolic hydroxyl functionality, allowing for selective reactions at other sites of the molecule during multi-step synthetic sequences. This reagent is of significant interest in pharmaceutical research, particularly in the development of novel anticancer agents. Compounds with structural similarities, such as the experimental drug ErSO, are known to act through the hyperactivation of the anticipatory unfolded protein response (a-UPR), demonstrating remarkable tumor-eradicative activity in models of estrogen receptor-alpha-positive (ERα+) breast cancer . The presence of the fluorine atom at the ortho position relative to the phenol can fine-tune the compound's electronic properties and metabolic stability, making it a critical precursor for structure-activity relationship (SAR) studies . Researchers utilize this silyl-protected fluorophenol in the synthesis of complex molecules, including oxy-phenyl-aryl compounds with therapeutic potential . It is also applicable in the development of polymers and advanced materials, where meta-aryloxy phenol derivatives are known to contribute to thermal stability and flame retardancy . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASWNLPFHFTONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Fluorophenol+TBDMSClBaseThis compound+HCl\text{2-Fluorophenol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2-Fluorophenol+TBDMSClBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the ortho-position (relative to the silyl ether) activates the aromatic ring for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of fluorine, directing incoming nucleophiles to the para-position.

Example Reaction:
Reaction with sodium methoxide in DMF at 80°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-methoxyphenol via displacement of fluorine.

ReagentSolventTemperature (°C)Yield (%)
NaOCH₃DMF8078
KSCNDMSO10065

Suzuki-Miyaura Cross-Coupling

The silyl-protected phenol participates in palladium-catalyzed cross-coupling reactions. The TBDMS group stabilizes the phenolic oxygen, preventing undesired side reactions during catalysis.

Example Reaction:
Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives.

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O85
PdCl₂(dppf)Cs₂CO₃DME/H₂O72

Deprotection of Silyl Ether

The TBDMS group is cleaved under mild acidic or fluoride-mediated conditions, regenerating the free phenol. Tetrabutylammonium fluoride (TBAF) in THF is highly effective .

Mechanism:
Fluoride ions attack the silicon atom, leading to Si-O bond cleavage:
TBDMS-O-Ar+FTBDMS-F+Ar-O\text{TBDMS-O-Ar} + \text{F}^- \rightarrow \text{TBDMS-F} + \text{Ar-O}^-

ReagentSolventTime (h)Yield (%)
TBAF (1M in THF)THF195
HF·PyridineCH₂Cl₂488

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with the silyl ether directing substituents to the para-position relative to the hydroxyl group.

Example Reaction:
Nitration with HNO₃/H₂SO₄ at 0°C yields 3-[(Tert-butyldimethylsilyl)oxy]-2-fluoro-4-nitrophenol.

| Electrophile | Conditions | Yield (%) |
|---------------------|

Scientific Research Applications

Organic Synthesis

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol serves as an important intermediate in organic synthesis. Its TBDMS group allows for selective protection of hydroxyl functionalities, facilitating further functionalization of phenolic compounds. This property is particularly valuable in multi-step synthetic pathways where protecting groups are essential to prevent undesired reactions.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms involving phenolic substrates. The ability to selectively deprotect the hydroxyl group under mild conditions enables researchers to explore the biological activity of phenolic derivatives without compromising their structural integrity.

Pharmaceutical Development

The compound is also a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown potential in drug development, particularly in creating compounds with specific biological activities, including anticancer properties.

Case Study 1: Anticancer Activity

Recent studies have highlighted the potential of compounds derived from this compound in anticancer research. For instance, derivatives have been evaluated for their efficacy against human tumor cells, demonstrating significant growth inhibition rates. These findings suggest that modifications to the phenolic structure can enhance biological activity and selectivity against cancer cell lines.

Case Study 2: Enzyme Mechanism Studies

Research has employed this compound to elucidate enzyme mechanisms that utilize phenolic substrates. By protecting the hydroxyl group, scientists can investigate how variations in structure affect enzyme activity and substrate binding, leading to a deeper understanding of biochemical pathways.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules; protects hydroxyl groups.
Biological ResearchInvestigates enzyme mechanisms involving phenolic substrates.
Pharmaceutical DevelopmentPrecursor for synthesizing pharmaceutical compounds with potential activity.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the phenol ring.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Name Molecular Formula Substituents Position Key Features Applications References
This compound C₁₂H₁₉FO₂Si 3-O-TBS, 2-F High lipophilicity; stable protecting group; enhanced electronic effects Pharmaceutical intermediates; coupling reactions
2-(Tert-butoxy)-3-fluorophenol C₁₀H₁₃FO₂ 3-O-t-Bu, 2-F Less lipophilic; acid-labile tert-butoxy group Organic synthesis; transient hydroxyl protection
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid C₁₂H₁₈BFO₃Si 4-O-TBS, 2-F, B(OH)₂ Boronic acid functionality enables Suzuki-Miyaura couplings Cross-coupling reactions; bioconjugation
3-((tert-Butyldimethylsilyl)oxy)benzoic acid C₁₃H₂₀FO₃Si 3-O-TBS, COOH Carboxylic acid group increases acidity; versatile reactivity Drug design; carboxylate intermediates
3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol C₉H₂₀F₂O₂Si Propanol backbone Difluoro substitution enhances stability; non-aromatic Solvent-resistant intermediates

Key Research Findings

Lipophilicity and Stability: The TBS group in this compound confers superior stability compared to tert-butoxy analogs (e.g., 2-(tert-butoxy)-3-fluorophenol), which are prone to acid-catalyzed cleavage . This stability is critical in multi-step syntheses requiring orthogonal protection strategies.

This property is advantageous in directing regioselective reactions, such as electrophilic substitutions .

Biological Activity: While direct biological data for the target compound are unavailable, structurally similar TBS-protected fluorophenols (e.g., 3-((tert-butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol) exhibit enhanced bioactivity due to improved membrane permeability and metabolic stability .

Synthetic Utility: Unlike {4-[(tert-butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid, which is tailored for cross-coupling reactions, the target compound’s phenol backbone makes it suitable for nucleophilic aromatic substitutions or as a precursor to ethers and esters .

Unique Advantages

  • Positional Isomerism : The 3-O-TBS, 2-F arrangement distinguishes it from positional isomers (e.g., 4-O-TBS analogs), which exhibit altered electronic profiles and reactivity in aromatic systems .
  • Protection Strategy : The TBS group offers a balance between stability and ease of removal (e.g., via fluoride ions), outperforming benzyl or acetyl protections in complex syntheses .

Biological Activity

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS No. 186584-62-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17FOSi
  • Molecular Weight : 234.35 g/mol
  • Structure : The compound features a fluorophenol moiety with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group of 2-fluorophenol using TBDMS. This process can be achieved through standard silylation techniques, which involve the reaction of the phenolic compound with TBDMS chloride in the presence of a base such as imidazole or triethylamine.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.
Study 2Found that the compound exhibits significant antioxidant activity in vitro, protecting cellular components from oxidative damage.
Study 3Reported moderate antimicrobial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.

Comparative Analysis

To understand the uniqueness of this compound, it is crucial to compare it with similar compounds.

CompoundStructureBiological Activity
2-Fluorophenol2-FluorophenolKnown for its use as an intermediate in chemical synthesis but lacks significant biological activity.
TBDMS-protected phenolsTBDMS-protected phenolsGenerally exhibit enhanced stability and solubility but vary widely in biological effects based on substitution patterns.

Q & A

Q. How can researchers evaluate the bioactivity of this compound derivatives without commercial toxicity data?

  • Methodology : Conduct in vitro assays (e.g., enzyme inhibition using cytochrome P450 isoforms) and molecular docking to predict target interactions. For antimicrobial studies, use standardized microdilution assays (CLSI guidelines) against Gram-positive/negative strains .

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